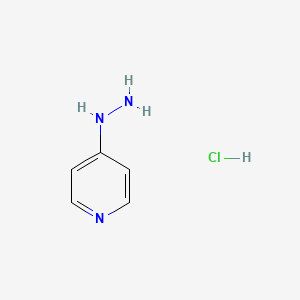

4-Hydrazinylpyridine hydrochloride

Description

The exact mass of the compound this compound is 145.0406750 g/mol and the complexity rating of the compound is 58.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLHRYAPGSEXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20815-52-5, 52834-40-9 | |

| Record name | 20815-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydrazinylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52834-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Hydrazinylpyridine Hydrochloride: Properties, Synthesis, and Applications

This guide offers an in-depth exploration of 4-Hydrazinylpyridine hydrochloride, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its chemical behavior, provides field-proven experimental insights, and grounds its claims in authoritative sources.

Introduction and Strategic Importance

This compound is a salt of the organic compound 4-hydrazinopyridine. It serves as a highly versatile and reactive intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The presence of a nucleophilic hydrazine moiety on an electron-deficient pyridine ring imparts a unique reactivity profile, making it a valuable precursor for a wide range of pharmaceutical agents and research chemicals. Its strategic importance lies in its ability to participate in cyclization and condensation reactions, enabling the efficient synthesis of novel molecular architectures with potential biological activity.

Physicochemical and Structural Characteristics

The hydrochloride salt form enhances the stability and handling characteristics of the parent compound, 4-hydrazinopyridine, which is a key consideration for its practical application in a laboratory setting.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the essential physicochemical properties is presented below for quick reference. These values are compiled from various chemical suppliers and databases and represent typical specifications for this reagent.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClN₃ | [1][2] |

| Molecular Weight | 145.59 g/mol | [1][2] |

| CAS Number | 20815-52-5; 52834-40-9 | [1] |

| Appearance | Solid (crystalline powder) | |

| Melting Point | 238 - 250 °C | [3] |

| Solubility | Soluble in water. | [4] |

| SMILES | Cl.NNc1ccncc1 | |

| InChIKey | MMLHRYAPGSEXCA-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most prevalent and industrially viable synthesis of 4-hydrazinopyridine involves a nucleophilic aromatic substitution reaction. This pathway is favored due to the availability of starting materials and the straightforward nature of the reaction.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis is typically achieved by reacting a 4-halopyridine hydrochloride, such as 4-chloropyridine hydrochloride, with an excess of hydrazine hydrate.[5] The electron-withdrawing nature of the protonated pyridine ring nitrogen activates the C4 position, making it susceptible to nucleophilic attack by hydrazine.

Caption: Generalized workflow for the synthesis of 4-Hydrazinylpyridine HCl.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 4-chloropyridine hydrochloride (1.0 eq).

-

Reaction Initiation: Add hydrazine hydrate (e.g., 80% solution in water, ~5-10 eq) to the flask. The use of excess hydrazine drives the reaction to completion.[6]

-

Heating and Reflux: The reaction mixture is typically heated in a suitable solvent (e.g., ethanol, water) to reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench & Isolation: Upon completion, the reaction is cooled to room temperature and then quenched by pouring it into ice-water.[5] This step precipitates the product and neutralizes any remaining reactive species.

-

Solvent Removal: The solvent is removed under reduced pressure (co-evaporation with toluene can aid in removing residual water).[5]

-

Purification: The resulting crude solid is purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the final product with high purity.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high nucleophilicity of the terminal amino group of the hydrazine moiety. This group readily reacts with electrophiles, most notably carbonyl compounds, to form a variety of important heterocyclic structures.

Key Reaction: Hydrazone Formation

The reaction with aldehydes and ketones to form hydrazones is a cornerstone of its chemistry. This condensation reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazones are stable intermediates that can be further elaborated or can themselves be target molecules with biological activity.

Caption: Reaction of 4-Hydrazinylpyridine with a carbonyl to form a hydrazone.

This reactivity is fundamental to its application in constructing more complex ring systems. For example, reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazoles, a common scaffold in medicinal chemistry. Its use has been specifically noted in the synthesis of pyrazolo[4,5-c]quinolin-4-ones, which have been studied for their benzodiazepine binding activity.[7]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is a hazardous substance that requires careful handling.

GHS Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[8][9]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] For long-term stability, storage under an inert gas like nitrogen or argon at 2-8°C is recommended.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[9][10]

Conclusion

This compound is more than a mere catalog chemical; it is a potent synthetic tool that unlocks pathways to novel and complex molecular entities. A thorough understanding of its properties, from its synthesis and reactivity to its safe handling, is essential for leveraging its full potential in research and development. The protocols and data presented herein provide a solid foundation for its effective and safe application in the laboratory.

References

- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. 4-HYDRAZINOPYRIDINE hydrochloride | 52834-40-9 [amp.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Foreword: The Strategic Importance of 4-Hydrazinylpyridine Hydrochloride

An In-depth Technical Guide to the Synthesis of 4-Hydrazinylpyridine Hydrochloride

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmacologically active agents. Among its many derivatives, this compound stands out as a critical and versatile building block. Its dual functionality—a nucleophilic hydrazine group and a basic pyridine ring—renders it an invaluable precursor for constructing complex heterocyclic systems, including pyrazoles, triazoles, and other scaffolds central to the development of kinase inhibitors, antimicrobial agents, and cardiovascular drugs.[1][2]

This guide provides an in-depth exploration of the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and critical safety protocols. It is designed for researchers, scientists, and drug development professionals who require not only a robust methodology but also a fundamental understanding of the reaction dynamics to ensure reproducibility, scalability, and safety.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and hydrazine hydrate.[3] The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by strong nucleophiles.

The Reaction Mechanism: A Stepwise Explanation

The reaction proceeds via a classic SNAr mechanism, which involves two key stages:

-

Nucleophilic Attack: The hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C4 position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

-

Leaving Group Elimination: The aromaticity is restored through the elimination of the chloride ion, which is a good leaving group. The resulting product is 4-hydrazinylpyridine. The reaction is typically performed in an acidic environment or using the hydrochloride salt of 4-chloropyridine, which leads to the direct formation of the more stable this compound salt.

Below is a diagram illustrating the mechanistic pathway.

References

- 1. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

An In-depth Technical Guide to 4-Hydrazinylpyridine Hydrochloride: A Cornerstone for Heterocyclic Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a privileged structure, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a sought-after component for optimizing pharmacokinetic and pharmacodynamic profiles. Within this class, this compound (CAS: 20815-52-5) emerges as a particularly valuable and versatile building block.[1][2] Its strategic importance lies in the potent nucleophilicity of the hydrazine moiety, which serves as a gateway for the construction of a diverse range of nitrogen-containing heterocyclic systems.[3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, safety considerations, and applications of this key intermediate, moving beyond simple data recitation to explain the causal logic behind its utility in modern organic and medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research. This compound is a solid at room temperature with the key properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 20815-52-5 (also cited as 52834-40-9) | [1][4] |

| Molecular Formula | C₅H₈ClN₃ | [1][2][5] |

| Molecular Weight | 145.59 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 238-250 °C | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |

Hazard Profile and Safe Handling:

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Signal Word: Danger.

Mandatory Handling Protocol: Due to its hazard profile, this compound must be handled exclusively within a certified chemical fume hood.[7] The following personal protective equipment (PPE) is required:

-

Eye Protection: Safety goggles or a face shield.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]

-

Body Protection: A laboratory coat.[7]

Stability and Incompatibilities: The compound is stable under recommended storage conditions but should be kept away from heat, flames, and sparks. It is incompatible with strong oxidizing agents.[7] Hazardous combustion products include carbon monoxide and nitrogen oxides.[7]

Synthesis of this compound

The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine. The use of 4-chloropyridine hydrochloride and hydrazine hydrate is a frequently cited route.[8] The hydrochloride salt of the starting material enhances the electrophilicity of the pyridine ring, facilitating the attack by hydrazine.

Caption: High-level workflow for the synthesis of 4-Hydrazinylpyridine HCl.

Detailed Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

This protocol is a representative procedure based on established chemical principles for this type of reaction. Researchers should consult specific patents or literature for optimization.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloropyridine hydrochloride (1.0 eq) and a suitable solvent (e.g., ethanol or N,N-dimethylpropanolamine).[9]

-

Reagent Addition: Slowly add an excess of hydrazine hydrate (e.g., 1.5-2.0 eq) to the stirred suspension. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated.[9]

-

Reaction: Heat the mixture to reflux (typically 80-130 °C, solvent-dependent) under an inert nitrogen atmosphere.[9] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 6-12 hours).

-

Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.[9]

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water or ethanol to remove excess hydrazine and other impurities.[9]

-

Drying: Dry the purified solid under vacuum to yield this compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in the reactivity of the hydrazine group. This functional group serves as a versatile handle for constructing five- and six-membered heterocyclic rings, which are prevalent motifs in pharmacologically active molecules.[3][10]

Caption: Core reactivity pathways of 4-Hydrazinylpyridine HCl.

1. Synthesis of Pyrazole Derivatives: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for constructing pyrazole rings. These scaffolds are integral to numerous drugs, including anti-inflammatory agents (e.g., Celecoxib) and anticancer therapies.[11] this compound can be reacted with various 1,3-diketones to generate a library of 4-pyridyl-substituted pyrazoles for screening.

2. Formation of Hydrazones: Condensation with aldehydes or ketones readily forms hydrazone derivatives (-NH-N=CHR). The resulting hydrazide-hydrazone linkage is a key pharmacophore in compounds with a vast range of biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[12][13] This reaction provides a straightforward method to couple the pyridine core to other pharmacologically relevant fragments.

3. Application as a Key Intermediate: The true value of this compound is realized in its role as a starting material for complex, multi-step syntheses. For instance, it is cited as a commercially available reagent in patents for the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are investigated for treating pain and anxiety.[14][15] It is also used to synthesize pyrazolo[4,5-c]quinolin-4-ones, which have been studied for their benzodiazepine binding activity.[4]

Protocol: Representative Synthesis of a Pyridyl-Hydrazone Derivative

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. A small amount of a catalytic acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with the product precipitating out of solution.

-

Monitoring: Track the formation of the hydrazone via TLC.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold solvent to remove any unreacted starting materials and dry under vacuum. Recrystallization can be performed if higher purity is required.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic enabler for innovation in drug discovery. Its well-defined reactivity, centered on the hydrazine functional group, provides a reliable and efficient entry point to synthesize diverse libraries of heterocyclic compounds. For researchers and drug development professionals, mastering the handling, synthesis, and reaction pathways of this intermediate opens the door to novel molecular architectures with significant therapeutic potential. From foundational pyrazoles to complex fused systems, this compound will undoubtedly remain a key component in the synthetic chemist's toolbox for the foreseeable future.

References

- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-HYDRAZINOPYRIDINE hydrochloride | 52834-40-9 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 20815-52-5|this compound|BLD Pharm [bldpharm.com]

- 7. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US20090118503A1 - Faah inhibitors - Google Patents [patents.google.com]

- 15. WO2008157740A2 - Faah inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Hydrazinylpyridine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the core physical properties of 4-Hydrazinylpyridine hydrochloride (4-HPH), a key heterocyclic building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple datasheet to offer a practical, field-tested perspective on the characterization of this compound. We will explore its fundamental physicochemical attributes, including thermodynamic and solubility profiles, and provide detailed, validated protocols for their experimental determination. The causality behind each experimental step is explained, ensuring that the described methods are not merely procedural but are grounded in robust scientific principles. This guide aims to equip scientists with the necessary knowledge to confidently handle, characterize, and utilize this compound in their research endeavors.

Compound Identity and Core Characteristics

This compound is the salt form of 4-hydrazinylpyridine, which enhances its stability and aqueous solubility, making it a more convenient reagent for various synthetic applications. Its identity is established by a combination of its structural formula and key identifiers.

| Property | Value | Source(s) |

| IUPAC Name | pyridin-4-ylhydrazine;hydrochloride | [1] |

| Synonyms | 4-Pyridylhydrazine hydrochloride | [1] |

| CAS Numbers | 20815-52-5, 52834-40-9 | [1][2] |

| Molecular Formula | C₅H₈ClN₃ | [1][2] |

| Molecular Weight | 145.59 g/mol | [1][2] |

| Physical Appearance | White to off-white crystalline powder |

Stability and Storage: this compound is known to be hygroscopic. Therefore, it is critical to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation and moisture absorption, which could impact the accuracy of subsequent experiments.

Thermodynamic Properties: Melting Point Analysis

The melting point is a crucial thermodynamic property that serves as a primary indicator of a compound's purity. For a crystalline solid like 4-HPH, a sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 244-250 |

Authoritative Protocol: Capillary Melting Point Determination

The capillary method is the pharmacopeial standard for melting point determination due to its accuracy and the small sample amount required.[3]

Principle: This method involves heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting (first appearance of liquid) to complete liquefaction.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 4-HPH sample is a fine, homogenous powder. If necessary, gently grind the crystals using an agate mortar and pestle. This ensures uniform heat transfer within the sample.

-

Press the open end of a glass capillary tube into the powder multiple times to introduce a small amount of the sample.

-

Compact the sample into a dense column of 2-3 mm at the bottom of the sealed tube. This is achieved by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[4] A well-packed sample prevents air pockets that can lead to inaccurate readings.

-

-

Instrument Setup:

-

Set the starting temperature of the melting point apparatus to approximately 15-20°C below the expected melting point of 4-HPH (e.g., set to 225°C).[4]

-

Set the heating ramp rate. For an initial, rapid determination, a rate of 4-5°C/minute can be used.[4] For a precise measurement, a slower rate of 1-2°C/minute is critical as the melting point is approached.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Begin the heating program.

-

Observe the sample through the magnifying lens.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid particle melts into a transparent liquid.[4]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Perform the measurement in triplicate to ensure reproducibility.

-

A melting range greater than 2°C may indicate the presence of impurities.

-

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Profile

The solubility of 4-HPH is a critical parameter for its use in synthesis, formulation, and biological assays. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents due to the ionic nature of the salt and the hydrogen bonding capacity of the pyridine and hydrazine moieties.

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble | High polarity and hydrogen bonding capability. The salt form enhances aqueous solubility. |

| Methanol/Ethanol | Soluble | Polar protic solvents that can solvate the ions and engage in hydrogen bonding. |

| DMSO | Soluble | Highly polar aprotic solvent, effective at dissolving polar compounds and salts. |

| Hexane | Poorly Soluble | Non-polar solvent, unable to effectively solvate the ionic compound. |

Authoritative Protocol: Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of 4-HPH in various solvents, which is essential for selecting appropriate reaction or analytical media.

Principle: A known mass of the solute is treated with incremental volumes of a solvent at a constant temperature. The point of complete dissolution provides the solubility, often expressed in mg/mL.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a specific amount of 4-HPH (e.g., 10 mg) into a clear glass vial.

-

Use a calibrated pipette or burette to add the chosen solvent.

-

-

Equilibration and Observation:

-

Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

-

Vigorously mix the vial using a vortex mixer for 1 minute at a controlled temperature (e.g., 25°C).

-

Visually inspect the solution against a dark background for any undissolved particles.[5]

-

-

Titration:

-

If the solid has not fully dissolved, add another measured aliquot of the solvent.

-

Repeat the vortexing and observation steps.

-

Continue this incremental addition until the solid is completely dissolved, and the solution is clear.

-

-

Calculation and Reporting:

-

Record the total volume of solvent required for complete dissolution.

-

Calculate the solubility using the formula: Solubility (mg/mL) = Mass of 4-HPH (mg) / Total Volume of Solvent (mL)

-

If the compound does not dissolve after adding a significant volume (e.g., 10 mL, for a solubility < 1 mg/mL), it can be classified as "poorly soluble" or "insoluble."

-

This "shake-flask" method is a foundational technique in pharmaceutical sciences for determining equilibrium solubility.[6]

-

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of 4-HPH.

Caption: General Analytical Workflow for the Characterization of 4-HPH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic connectivity and chemical environment within the molecule.

Sample Preparation:

-

Dissolve 5-10 mg of 4-HPH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its solubility profile).[7]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the tube should be approximately 4-5 cm.[8]

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the protonation of the pyridine nitrogen by HCl, the electron density on the ring is reduced, causing all ring protons to shift further downfield compared to the free base.[9]

-

H2/H6 Protons (ortho to N): Expected to be the most downfield, appearing as a doublet.

-

H3/H5 Protons (meta to N): Expected to be upfield relative to H2/H6, appearing as a doublet.

-

-

Hydrazine Protons (-NHNH₂): These protons are exchangeable and may appear as broad signals. Their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic Carbons: Three distinct signals are expected for the pyridine ring carbons, all in the aromatic region (typically δ 120-160 ppm).

-

C4 (attached to hydrazine): This carbon's chemical shift will be significantly influenced by the nitrogen substituent.

-

C2/C6: These carbons will be downfield due to their proximity to the electronegative ring nitrogen.

-

C3/C5: These carbons will be the most upfield of the ring carbons.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Key Vibrational Bands (KBr Pellet):

-

N-H Stretching: The hydrazine group (-NH₂) and the pyridinium ion (>N⁺-H) will exhibit stretching vibrations typically in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding.

-

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine skeleton typically appear in the 1600-1450 cm⁻¹ region.[10] Protonation can slightly shift these frequencies.

-

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1650-1580 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected Absorption:

-

Pyridine and its derivatives typically exhibit strong π → π* transitions. For 4-HPH, absorptions are expected in the UV region, likely with a λₘₐₓ below 300 nm. The exact position and intensity will be dependent on the solvent used.

Safety and Handling

A thorough understanding of a compound's physical properties includes its hazards. This compound must be handled with appropriate care in a laboratory setting.

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage | H318: Causes serious eye damage | [1] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [1] |

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. thinksrs.com [thinksrs.com]

- 4. jk-sci.com [jk-sci.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. organomation.com [organomation.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. chimia.ch [chimia.ch]

4-Hydrazinylpyridine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Hydrazinylpyridine Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug development. Its unique molecular architecture, characterized by a nucleophilic hydrazine moiety appended to a pyridine ring, renders it a versatile precursor for a vast array of complex molecular scaffolds. This guide provides a detailed exploration of the molecular structure of this compound, grounded in spectroscopic analysis and theoretical principles. We will dissect its chemical and physical properties, elucidate its structure through spectroscopic techniques, outline a representative synthetic protocol, and discuss its reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important synthon.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound (also known as 4-pyridylhydrazine hydrochloride) has emerged as a high-value intermediate due to the convergent functionalities within its structure. The pyridine ring offers a site for potential N-alkylation, metal coordination, or modification of its electronic properties, while the hydrazine group (-NHNH₂) is a potent nucleophile and a key component in the formation of nitrogen-containing heterocycles like pyrazoles, triazoles, and indazoles.[1][2] These heterocyclic motifs are prevalent in a multitude of biologically active compounds, making 4-hydrazinylpyridine a cornerstone in the synthesis of novel therapeutic agents.[1][3] This guide aims to provide a granular, field-proven perspective on its molecular structure, serving as a foundational reference for its effective utilization in research and development.

Physicochemical Properties and Identification

A precise understanding of a compound's physical properties is the bedrock of its effective application in experimental work. This compound is typically a stable, solid material under standard laboratory conditions.[4] Its properties are summarized in the table below. The hydrochloride salt form enhances its stability and water solubility compared to the free base.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClN₃ | [5][6] |

| Molecular Weight | 145.59 g/mol | [4][5][7] |

| Appearance | Solid | [3][4] |

| Melting Point | 238-250 °C | [4][7] |

| CAS Number | 20815-52-5, 52834-40-9 | [5][6][8] |

| SMILES | Cl.NNc1ccncc1 | [4][9] |

| InChI | 1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | [4][5][9] |

| Storage | Inert atmosphere, 2-8°C | [7][8] |

Elucidation of the Molecular Structure

The definitive structure of this compound is best understood as an ionic pair, consisting of the 4-hydrazinylpyridinium cation and a chloride anion. The proton from hydrochloric acid preferentially resides on the most basic nitrogen atom.

Protonation State and Tautomerism

The most critical structural aspect is the site of protonation. The pyridine ring nitrogen is significantly more basic than the nitrogens of the hydrazine moiety. Consequently, it readily accepts a proton to form a pyridinium ion. This localization of the positive charge has a profound impact on the molecule's electronic structure and is directly observable in its spectroscopic data. This down-field shifting of ring protons upon protonation is a well-documented phenomenon in pyridine chemistry.[10]

The molecular structure can be visualized as follows:

Caption: Structure of 4-Hydrazinylpyridinium chloride.

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable evidence for the assigned structure. A multi-technique approach (NMR, IR, MS) is essential for unambiguous characterization.

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly informative. Due to the positive charge on the pyridinium nitrogen, the aromatic protons are significantly deshielded and shifted downfield compared to neutral pyridine.[10] The spectrum will typically show two distinct sets of signals for the aromatic protons, appearing as doublets (or more complex multiplets depending on the solvent) characteristic of a 1,4-disubstituted pyridine ring. The protons of the hydrazine group (-NHNH₂) will appear as broad signals, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.

-

¹³C NMR: The carbon spectrum will corroborate the ¹H NMR data. The carbons of the pyridine ring will be observed in the aromatic region, with the carbon atom attached to the hydrazine group (C4) showing a distinct chemical shift.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H (ortho to N) | 8.0 - 8.5 | 145 - 155 |

| Pyridine H (meta to N) | 7.0 - 7.5 | 120 - 130 |

| Hydrazine N-H | Variable (broad) | N/A |

| Pyridine C (para to N) | N/A | 150 - 160 |

Note: Expected shifts are approximate and can vary based on solvent and instrument parameters. Data is inferred from general principles of pyridine and hydrazine chemistry.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands.

-

N-H Stretching: Vibrations from the -NH and -NH₂ groups of the hydrazinyl moiety and the N⁺-H of the pyridinium ion will appear as broad bands in the 3400-2800 cm⁻¹ region.[12]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1650-1450 cm⁻¹ region.

-

N-H Bending: Bending vibrations for the amine groups typically appear around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in positive mode, the spectrum will show a prominent peak corresponding to the cationic portion of the molecule, [C₅H₇N₃ + H]⁺, at m/z 110.[13] The molecular formula of the parent compound is C₅H₇N₃, with a molecular weight of 109.13 g/mol .[3][14]

Synthesis and Reactivity

A robust understanding of a molecule's synthesis is crucial for its practical application.

General Synthetic Protocol

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. The starting material is typically an activated pyridine derivative, such as 4-chloropyridine hydrochloride, which is reacted with hydrazine hydrate.[15]

Caption: Synthesis of 4-Hydrazinylpyridine HCl.

Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

This protocol is a generalized representation based on established chemical principles and literature precedents.[15][16] Researchers must consult specific literature and perform a thorough risk assessment before conducting any experiment.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloropyridine hydrochloride (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or water.

-

Reagent Addition: Add hydrazine hydrate (excess, typically 1.5-2.0 eq) to the suspension.[16]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove excess hydrazine. The product can be further purified by recrystallization if necessary.

-

Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.2.

Core Reactivity

The synthetic utility of this compound stems from the reactivity of its hydrazine group. As a potent nucleophile, it readily reacts with electrophiles, particularly carbonyl compounds (aldehydes and ketones) to form hydrazones.[17][18] These intermediates are central to constructing larger heterocyclic systems, a cornerstone of modern drug discovery.[19] For instance, reaction with a β-dicarbonyl compound can lead to the formation of a pyrazole ring, a privileged scaffold in medicinal chemistry.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][5] It may also cause respiratory irritation.[5]

-

Handling Precautions: Use only in a well-ventilated area or a chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][22] Avoid breathing dust.[22]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[7][8][20]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[20][22]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for molecular construction. Its structure, defined by the interplay between the pyridinium ring and the nucleophilic hydrazine group, has been conclusively established through extensive spectroscopic data. This guide has provided a comprehensive overview of its molecular architecture, a reliable protocol for its synthesis, and the fundamental principles of its reactivity and safe handling. For the medicinal chemist and drug development professional, a thorough understanding of these core attributes is the first step toward unlocking the vast synthetic potential of this versatile building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydrazinylpyridine Properties, Uses, Safety, Synthesis & Supplier in China | Buy High Purity 4-Hydrazinylpyridine Online [pipzine-chem.com]

- 4. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 5. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. 20815-52-5|this compound|BLD Pharm [bldpharm.com]

- 9. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR [m.chemicalbook.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]

- 14. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 17. Hydrazine [organic-chemistry.org]

- 18. Hydrazine - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 4-Hydrazinylpyridine Hydrochloride: Principles, and Experimental Determination

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-hydrazinylpyridine hydrochloride (CAS No: 20815-52-5, 52834-40-9), a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing the solubility of this compound and presents detailed, field-proven experimental protocols for its determination. This guide is intended to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to accurately assess the solubility of this compound in various solvent systems, a critical parameter for reaction optimization, purification, and formulation development.

Introduction to this compound

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Structurally, it consists of a pyridine ring substituted with a hydrazine group, and it is supplied as a hydrochloride salt. This combination of a basic aromatic heterocycle and a reactive hydrazine moiety makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly nitrogen-containing heterocyclic systems. These resulting structures are often investigated for their potential as bioactive agents in various therapeutic areas.

The solubility of this compound is a fundamental physicochemical property that dictates its application in synthetic chemistry. Proper solvent selection, guided by solubility data, is crucial for:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved to participate effectively in chemical reactions.

-

Purification Processes: Developing efficient crystallization and chromatographic purification methods.

-

Formulation Development: For applications where the final active pharmaceutical ingredient (API) incorporates this structural motif, understanding the solubility of intermediates can provide insights into the properties of the final product.

This guide will first detail the known physicochemical properties of this compound, followed by a theoretical discussion of its expected solubility behavior. The core of this document is a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility, enabling researchers to generate reliable data in their own laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that multiple CAS numbers are associated with this compound, and slight variations in reported data, such as melting point, may exist between suppliers.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Hydrazinopyridine hydrochloride, 4-Pyridylhydrazine hydrochloride | [1] |

| CAS Number | 20815-52-5, 52834-40-9 | [1] |

| Molecular Formula | C₅H₈ClN₃ | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 238 °C; 244-250 °C | [2] |

| pKa (Pyridine, conjugate acid) | ~5.23 (for the parent pyridine ring) | [3] |

| LogP (for 4-Hydrazinopyridine) | 0.74 | [4] |

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure and its nature as a salt. A logical breakdown of these factors can predict its behavior in different solvent systems.

Caption: Relationship between molecular structure and predicted solubility.

-

Pyridine Ring: The pyridine ring is aromatic and polar due to the electronegative nitrogen atom. While the aromatic character can confer some solubility in organic solvents, the nitrogen atom can also participate in hydrogen bonding as an acceptor.[3][5]

-

Hydrazine Group (-NHNH₂): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This functionality significantly increases the likelihood of solubility in polar protic solvents like water and alcohols.[6]

-

Hydrochloride Salt: The compound is a salt, meaning it exists in an ionic form. This is the most dominant factor influencing its solubility. Salts of organic molecules are generally much more soluble in polar solvents, especially water, compared to their free base counterparts. Conversely, they are typically poorly soluble in non-polar solvents.

-

pH-Dependent Solubility: As a derivative of pyridine, a weak base, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent.[3][7] In acidic to neutral solutions, the pyridine nitrogen will be protonated, maintaining the ionic character and favoring solubility. In basic solutions, the compound will be deprotonated to the free base (4-hydrazinopyridine), which is less polar and therefore expected to be significantly less soluble in water.

Known Qualitative Solubility Data

A thorough review of publicly available data reveals a lack of quantitative solubility information. The available qualitative data is summarized below:

-

Dimethyl Sulfoxide (DMSO): Slightly soluble.

-

Methanol: Very slightly soluble.

This limited information necessitates experimental determination for any practical application.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices

-

Excess Solid: Using an excess of the solid ensures that the solvent becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature with a shaker or water bath is critical for reproducibility and accuracy.

-

Equilibration Time (24-72 hours): Reaching thermodynamic equilibrium is not instantaneous. A sufficient agitation period is required to ensure the dissolution process has reached its maximum point. The time can be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration remains constant.

-

Phase Separation (Filtration/Centrifugation): It is crucial to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium (e.g., by temperature changes). Syringe filtration with a chemically inert filter (e.g., PTFE) is a common and effective method.

-

Analytical Quantification (HPLC-UV): High-Performance Liquid Chromatography with UV detection is a highly specific and sensitive method for determining the concentration of the dissolved compound. It allows for the separation of the analyte from any potential impurities or degradation products, ensuring accurate quantification.

Materials and Equipment

-

This compound (of known purity)

-

High-purity solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, pH 7.4 Phosphate Buffer)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringes

-

Syringe filters (0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vials for HPLC analysis

Step-by-Step Methodology

Caption: Experimental workflow for the shake-flask solubility assay.

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a set period (e.g., 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved particles.

-

Dilution: Quantitatively dilute a known volume of the clear filtrate with the same solvent used for the experiment. The dilution factor should be chosen to bring the concentration into the linear range of the calibration curve for the analytical method.

-

Analytical Quantification: Analyze the diluted sample using a validated HPLC-UV method. Prepare a standard curve of this compound of known concentrations in the same solvent.

-

Calculation: Determine the concentration of the diluted sample from the standard curve. Calculate the concentration of the original, undiluted filtrate by multiplying by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate precautions in a chemical fume hood.[1]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

References

- 1. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mt.com [mt.com]

- 7. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Reactivity and Application of 4-Hydrazinylpyridine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Hydrazinylpyridine Hydrochloride

In the landscape of modern medicinal chemistry and synthetic organic chemistry, this compound stands out as a pivotal building block. Its utility stems not from extreme reactivity, but from a predictable and versatile chemical profile. The molecule is structurally composed of a pyridine ring, a nucleophilic hydrazine moiety, and a hydrochloride salt. This combination imparts favorable solubility, stability, and, most critically, a reactive handle for constructing more complex molecular architectures.

This guide provides an in-depth exploration of the core reactivity of this compound. We will move beyond simple reaction schemes to dissect the causal relationships between its structure and chemical behavior. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to empower researchers in drug discovery and process development to leverage this reagent with confidence and precision. Its role as a key intermediate allows for the synthesis of molecules with diverse pharmacological properties, including antibacterial, anti-inflammatory, and anti-tumor effects[1].

Structural Analysis and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular structure. The electron-withdrawing nature of the pyridine ring influences the nucleophilicity of the attached hydrazine group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction media.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃ | PubChem[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 145.59 g/mol | PubChem[2], Sigma-Aldrich[4][5] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Melting Point | 238 - 250 °C | LookChem[6], Sigma-Aldrich[4] |

| CAS Number | 20815-52-5 | PubChem[2], ChemScene[7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | LookChem[6], BLD Pharm[8] |

The key to its utility lies in the hydrazine (-NH-NH₂) functional group. The terminal nitrogen atom possesses a lone pair of electrons, rendering it a potent nucleophile, especially towards electrophilic carbon centers such as carbonyls.

Core Reactivity: The Hydrazone Condensation

The most fundamental and widely exploited reaction of this compound is its condensation with aldehydes and ketones to form stable hydrazones[9]. This reaction is a cornerstone of dynamic covalent chemistry and is frequently used to link molecular fragments in drug design.

Mechanism of Hydrazone Formation

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for attack and facilitate the final dehydration step.

References

- 1. This compound | High Purity Supplier in China | CAS 14173-27-2 | Applications, Safety & Price [pipzine-chem.com]

- 2. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 5. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 20815-52-5|this compound|BLD Pharm [bldpharm.com]

- 9. arjonline.org [arjonline.org]

A Researcher's Guide to Sourcing and Quality Control of 4-Hydrazinylpyridine Hydrochloride

Introduction: The Critical Role of 4-Hydrazinylpyridine Hydrochloride in Research and Development

This compound is a pivotal building block in contemporary drug discovery and chemical biology. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a heterocyclic pyridine ring, makes it an invaluable synthon for the construction of a diverse array of complex molecules. Researchers and drug development professionals frequently utilize this reagent in the synthesis of novel kinase inhibitors, potential anticancer agents, and various other biologically active compounds. The hydrazine group serves as a versatile handle for forming hydrazones, pyrazoles, and other key heterocyclic systems, while the pyridine core often plays a crucial role in mediating interactions with biological targets.

Given its strategic importance in multi-step synthetic campaigns, the quality and purity of this compound are of paramount importance. The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side-products, and ultimately, the generation of unreliable biological data. This guide provides an in-depth technical overview of commercial sources for this compound, with a strong emphasis on the practical aspects of quality assessment and safe handling that are essential for ensuring the integrity and success of your research endeavors.

Navigating the Commercial Landscape: A Comparative Overview of Suppliers

A multitude of chemical suppliers offer this compound, often with varying grades of purity and associated documentation. It is crucial to note that this compound is frequently listed under two primary CAS numbers: 52834-40-9 and 20815-52-5 . While both refer to the same molecular entity, their usage can vary between suppliers. When sourcing this reagent, it is advisable to use both CAS numbers in your search to ensure a comprehensive survey of available options.

For researchers in the throes of drug development, the selection of a supplier should not be based solely on price. The reliability of the supplier, the quality of their documentation (e.g., Certificate of Analysis), and the consistency of their product are all critical factors to consider. Below is a comparative table of prominent suppliers who list this compound in their catalogs.

| Supplier | Purity | Available Grades | Noteworthy Information |

| Sigma-Aldrich (Merck) | ≥97% | Research Grade | Provides access to batch-specific Certificates of Analysis (CoA) online. |

| Santa Cruz Biotechnology | Research Use Only | Research Grade | Product page mentions availability of SDS and CoA.[1] |

| ChemBridge | 95% | Screening Compounds, Building Blocks | Offers the compound as part of their extensive library of chemical building blocks. |

| BLD Pharm | Purity/Specification not detailed | Research Grade | Provides basic safety information and related products.[2] |

| ChemScene | ≥95% | Research Grade | Specifies storage at room temperature.[3] |

| Various other suppliers | Varies | Varies | Platforms like ChemicalRegister.com and LookChem list multiple other potential suppliers.[1][4] |

Expert Insight: When initiating a new project, it is a prudent practice to procure small quantities of the same reagent from two different suppliers. This allows for a head-to-head comparison of their performance in your specific application and can help mitigate the risk of project delays due to batch-to-batch variability or unforeseen supply chain issues.

Ensuring Scientific Integrity: A Practical Guide to Quality Control

The adage "trust, but verify" is a cornerstone of robust scientific research. While commercial suppliers provide a Certificate of Analysis (CoA), it is incumbent upon the end-user to perform their own analytical verification to confirm the identity, purity, and stability of the starting material. This section outlines a practical workflow for the quality control of this compound.

Deconstructing the Certificate of Analysis (CoA)

A CoA is a critical document that provides a summary of the quality control tests performed on a specific batch of a chemical. When you receive a shipment of this compound, you should immediately download the corresponding CoA from the supplier's website. Key parameters to scrutinize include:

-

Appearance: Should be a solid.

-

Purity (Assay): Typically determined by titration or a chromatographic method like HPLC. A purity of ≥97% is common for research-grade material.

-

Identity: Confirmed by spectroscopic methods such as NMR or IR.

-

Melting Point: A sharp melting point range is indicative of high purity. For this compound, a range of 244-250 °C is reported.

-

Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal.

Spectroscopic Verification: The Power of ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous identification of organic molecules. A ¹H NMR spectrum of this compound should exhibit a characteristic set of peaks corresponding to the protons on the pyridine ring and the hydrazine moiety.

Below is a representative ¹H NMR spectrum and a proposed peak assignment.

¹H NMR Spectrum of this compound

A conceptual diagram illustrating the expected regions for proton signals in the ¹H NMR spectrum of this compound.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument Setup: Use a standard 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks.

-

Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns. The spectrum from sources like ChemicalBook can serve as a useful reference.[5]

Chromatographic Purity Assessment: A Robust HPLC Method

Proposed HPLC Method for Purity Analysis

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., around 260 nm) should provide good sensitivity.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Experimental Workflow: HPLC Purity Assessment

A streamlined workflow for determining the purity of this compound using HPLC.

Safety First: Handling and Storage of this compound

As with any chemical reagent, proper handling and storage of this compound are essential for ensuring the safety of laboratory personnel. This compound is classified as hazardous, and all appropriate safety precautions must be taken.[10]

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following table summarizes the key GHS information for this compound.

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[10] |

| Skin irritation (Category 2) | H315: Causes skin irritation[10] |

| Serious eye damage (Category 1) | H318: Causes serious eye damage[10] |

| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[10] |

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is non-negotiable when working with this compound.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

If there is a risk of generating dust, use a respirator with a suitable particulate filter.

Engineering Controls:

-

Always handle this compound in a well-ventilated fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Safe Handling Workflow

References

- 1. scbt.com [scbt.com]

- 2. 20815-52-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]

- 6. iajps.com [iajps.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. helixchrom.com [helixchrom.com]

- 10. This compound | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives Using 4-Hydrazinylpyridine Hydrochloride

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the synthesis of various heterocyclic derivatives utilizing 4-hydrazinylpyridine hydrochloride as a key building block. The pyridine motif is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to enhance pharmacological properties such as metabolic stability and binding affinity[1]. This compound offers a versatile and reactive starting material for constructing a diverse range of heterocyclic systems, including hydrazones, pyrazoles, 1,2,4-triazoles, and indoles. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Strategic Importance of the Pyridine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of therapeutic agents incorporating these structural motifs[2][3]. Among them, the pyridine ring is particularly noteworthy for its presence in a wide array of pharmaceuticals, including anticancer, antimalarial, and antiulcer medications[1]. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This compound, by combining the desirable pyridine core with a reactive hydrazine functional group, serves as an invaluable precursor for the synthesis of more complex, biologically active molecules. This guide will explore several key synthetic applications of this versatile reagent.

Chemical Properties and Reactivity of this compound

This compound is a salt, which enhances its stability and handling. In solution, particularly in the presence of a base, the free hydrazine is liberated, exposing its nucleophilic character. The reactivity of this molecule is primarily centered around the hydrazine moiety (-NH-NH2), which contains two nitrogen atoms with lone pairs of electrons. The terminal nitrogen (-NH2) is generally the more nucleophilic and is the primary site of reaction in condensation and cyclization reactions.

The pyridine ring itself is electron-deficient, which can influence the reactivity of the attached hydrazine group. The nitrogen atom in the pyridine ring is basic and can be protonated, which can modulate the electronic properties of the entire molecule.

Below is a diagram illustrating the key reactive sites of 4-hydrazinylpyridine.

Caption: Key reactive sites of 4-hydrazinylpyridine.

Synthesis of 4-Pyridylhydrazones: A Foundational Condensation Reaction

The formation of a hydrazone via the condensation of a hydrazine with an aldehyde or ketone is a fundamental and often initial step in the synthesis of more complex heterocyclic systems[4][5]. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

Protocol 1: General Synthesis of 4-Pyridylhydrazones

This protocol describes a general method for the synthesis of hydrazones from this compound and a variety of aldehydes and ketones.

Materials:

-

This compound

-

Aldehyde or ketone (e.g., benzaldehyde, acetophenone)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of hydrazine).

-

Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyl compounds, the mixture may be gently refluxed for 1-2 hours[6].

-

Upon completion of the reaction, cool the mixture in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Causality and Insights:

-

The hydrochloride salt is used for stability; the free hydrazine is generated in situ. The addition of a small amount of a weak base like sodium acetate can sometimes be beneficial if the free base is desired from the start.

-

An acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

Using a slight excess of the carbonyl compound can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

Workflow for Hydrazone Synthesis

Caption: Experimental workflow for the synthesis of 4-pyridylhydrazones.